molecular formula C8H13N3 B12888641 3-Propyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole

3-Propyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole

Cat. No.: B12888641
M. Wt: 151.21 g/mol
InChI Key: LHIGLKYRZQOTDU-UHFFFAOYSA-N
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Description

3-Propyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole is a nitrogen-containing heterocyclic compound It features a fused ring system combining a pyrrole and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole typically involves cyclization reactions. One common method is the cyclization of hydrazones with α-bromo ketones under visible light catalysis . Another approach involves the use of propargylamine and acyl (bromo)acetylenes, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization for industrial production would focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Propyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Propyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Propyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

3-propyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole

InChI

InChI=1S/C8H13N3/c1-2-3-7-6-4-5-9-8(6)11-10-7/h2-5H2,1H3,(H2,9,10,11)

InChI Key

LHIGLKYRZQOTDU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2CCNC2=NN1

Origin of Product

United States

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